molecular formula C8H7FO4S B6238049 4-[(fluorosulfonyl)methyl]benzoic acid CAS No. 2138312-26-0

4-[(fluorosulfonyl)methyl]benzoic acid

Cat. No.: B6238049
CAS No.: 2138312-26-0
M. Wt: 218.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Fluorosulfonyl)methyl]benzoic acid is an organic compound with the molecular formula C8H7FO4S It is characterized by the presence of a benzoic acid moiety substituted with a fluorosulfonyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(fluorosulfonyl)methyl]benzoic acid typically involves the introduction of a fluorosulfonyl group to a benzoic acid derivative. One common method includes the reaction of 4-methylbenzoic acid with sulfur tetrafluoride (SF4) in the presence of a catalyst under controlled temperature and pressure conditions. The reaction proceeds as follows:

4-Methylbenzoic acid+SF44-[(fluorosulfonyl)methyl]benzoic acid\text{4-Methylbenzoic acid} + \text{SF}_4 \rightarrow \text{this compound} 4-Methylbenzoic acid+SF4​→4-[(fluorosulfonyl)methyl]benzoic acid

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters, enhancing yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-[(Fluorosulfonyl)methyl]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form 4-methylbenzoic acid using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the methyl group can yield 4-carboxybenzenesulfonyl fluoride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and catalysts (e.g., triethylamine).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water).

Major Products:

  • Sulfonamide derivatives
  • Sulfonate esters
  • 4-Carboxybenzenesulfonyl fluoride

Scientific Research Applications

4-[(Fluorosulfonyl)methyl]benzoic acid has diverse applications across several scientific disciplines:

  • Chemistry: Used as a building block in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.
  • Biology: Acts as an affinity label for enzymes such as glutathione S-transferase, aiding in the study of enzyme mechanisms and inhibition.
  • Medicine: Potential applications in drug development due to its ability to modify biological molecules selectively.
  • Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 4-[(fluorosulfonyl)methyl]benzoic acid exerts its effects often involves the formation of covalent bonds with target molecules. For instance, in biological systems, it can react with nucleophilic residues in enzymes, leading to enzyme inactivation. The fluorosulfonyl group is particularly reactive, facilitating the formation of stable sulfonate or sulfonamide linkages.

Comparison with Similar Compounds

  • 4-(Chlorosulfonyl)methylbenzoic acid
  • 4-(Bromosulfonyl)methylbenzoic acid
  • 4-(Methanesulfonyl)methylbenzoic acid

Comparison: 4-[(Fluorosulfonyl)methyl]benzoic acid is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and stability compared to its chloro, bromo, and methanesulfonyl analogs. The fluorine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles, which is advantageous in various synthetic and biological applications.

Properties

CAS No.

2138312-26-0

Molecular Formula

C8H7FO4S

Molecular Weight

218.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.